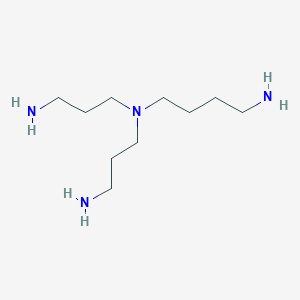

N,N-bis(3-aminopropyl)butane-1,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(4)-aminopropylspermidine is a polyazaalkane that is spermidine in which the amino hydrogen at postion 4 is replaced by a 3-aminopropyl group It has a role as a bacterial metabolite. It is a polyazaalkane, a primary amino compound and a tertiary amino compound. It derives from a spermidine. It is a conjugate acid of a N(4)-aminopropylspermidine(4+).

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

N,N-bis(3-aminopropyl)butane-1,4-diamine plays a significant role in cellular processes due to its involvement in polyamine metabolism. It is a key component in cellular growth and differentiation, influencing cell proliferation and apoptosis.

Anticancer Research

Recent studies have highlighted the potential of platinum-based complexes involving this compound as anticancer agents. For instance, a study focused on the cytotoxicity of a platinum complex with this compound demonstrated promising results against low-prognosis cancers such as metastatic breast adenocarcinoma and osteosarcoma. The compound acts as a bridging ligand, enhancing the efficacy of the platinum drug .

Bacterial Metabolism

As a metabolite in various bacteria, this compound contributes to nitrogen metabolism and is involved in the synthesis of other polyamines essential for microbial growth and function .

Analytical Chemistry Applications

The compound is utilized extensively in analytical chemistry for its properties that facilitate the separation and identification of various substances.

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed where the mobile phase consists of acetonitrile and water with phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations .

Mass Spectrometry

The compound's compatibility with mass spectrometry enhances its application in pharmacokinetics and metabolic studies. It allows for detailed analysis of biological samples, elucidating differences in polyamine excretion among cancer patients and healthy individuals .

Industrial Applications

This compound is also explored for various industrial applications due to its chemical properties.

Polymer Chemistry

In polymer science, this compound is investigated as a potential cross-linking agent due to its ability to form stable bonds with other polymer chains. This application could lead to the development of new materials with enhanced mechanical properties.

Coatings and Adhesives

The compound's amine groups allow it to participate in reactions that produce durable coatings and adhesives, making it valuable in construction and manufacturing industries.

Case Studies

Eigenschaften

Molekularformel |

C10H26N4 |

|---|---|

Molekulargewicht |

202.34 g/mol |

IUPAC-Name |

N',N'-bis(3-aminopropyl)butane-1,4-diamine |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-8-14(9-3-6-12)10-4-7-13/h1-13H2 |

InChI-Schlüssel |

CAARYRKDWMNHCB-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCN(CCCN)CCCN)CN |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.